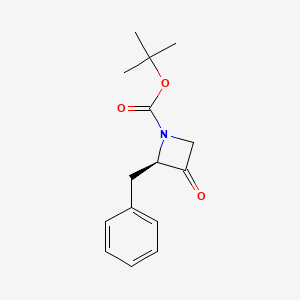![molecular formula C25H22N6O7S B2578591 Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 847190-52-7](/img/no-structure.png)
Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C25H22N6O7S and its molecular weight is 550.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The synthesis of pyrimidine derivatives has been a focal point in medicinal chemistry due to their potent biological activities. For instance, Sondhi et al. (2009) synthesized a range of pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities, highlighting compounds with significant efficacy at specific dosages (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009). Similarly, Chandak et al. (2012) designed nitric oxide-donating groups attached to a pyrimidine backbone to examine their anti-inflammatory and analgesic potential, demonstrating the crucial role of the pyrimidine scaffold in enhancing biological activity (Chandak, Bansode, Murumkar, Shinde, & Bothara, 2012).
Anti-HIV and Anticancer Applications
The compound's structural motif also finds relevance in antiviral research, as demonstrated by Novikov et al. (2004), who synthesized 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one, which exhibited inhibitory activity against human immunodeficiency virus type 1 (HIV-1), showcasing the compound's potential in developing new antiviral agents (Novikov, Ozerov, Sim, & Buckheit, 2004).
Electromechanical and Optical Properties
Beyond pharmacological applications, pyrimidine derivatives exhibit promising electromechanical and optical properties. For example, Meng et al. (1996) investigated the cooperative motion of polar side groups in amorphous polymers, including a pyrimidine derivative, revealing insights into their potential for reversible optical storage applications (Meng, Natansohn, Barrett, & Rochon, 1996). This highlights the versatility of pyrimidine derivatives in various scientific domains, ranging from medicinal chemistry to material science.
Wirkmechanismus
Target of action
The compound contains a pyrimidine ring, which is a key component of many biologically active compounds. Pyrimidine derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The exact mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the metabolic pathway that the enzyme is involved in .
Biochemical pathways
The compound also contains a thiazole ring, which is found in many biologically active compounds. Thiazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, infection, and cancer .
Pharmacokinetics
The pharmacokinetics of the compound would depend on its chemical structure and properties. Factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body would all influence its absorption, distribution, metabolism, and excretion .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-inflammatory properties, it might reduce inflammation in the body .
Action environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules in the body. These factors could affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Eigenschaften
CAS-Nummer |
847190-52-7 |
|---|---|
Molekularformel |
C25H22N6O7S |
Molekulargewicht |
550.55 |
IUPAC-Name |
ethyl 4-[[2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C25H22N6O7S/c1-4-38-24(34)15-5-9-16(10-6-15)26-18(32)13-39-22-19-21(29(2)25(35)30(3)23(19)33)27-20(28-22)14-7-11-17(12-8-14)31(36)37/h5-12H,4,13H2,1-3H3,(H,26,32) |
InChI-Schlüssel |
ZPOXVWKITWAOHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)
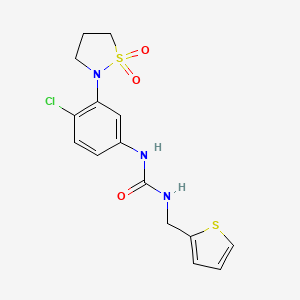
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2578510.png)
![8-(Azepan-1-yl)-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2578511.png)
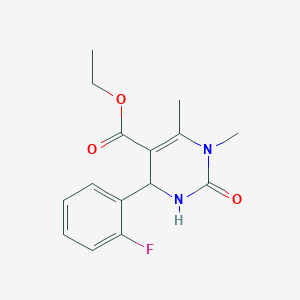
![1-[(4-iodophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2578514.png)
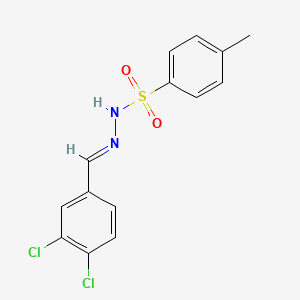
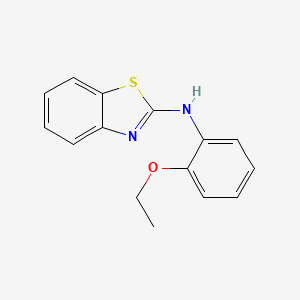
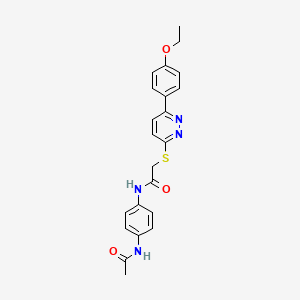
![3-cyclopropyl-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2578518.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2578519.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2578520.png)

